Tunlametinib

Overview

Description

Tunlametinib, also known as HL-085, is a novel, potent, selective, oral small-molecule MEK1/2 inhibitor . It is under development for the treatment of advanced solid tumors with BRAF V600 mutation, metastatic colorectal cancer, neurofibromatoses type I mutant plexiform neurofibroma, non-small cell lung cancer, and NRAS mutant advanced melanoma . It has shown a favorable pharmacokinetics profile, acceptable tolerability, and encouraging antitumor activity in the phase 1 study .

Mechanism of Action

Tunlametinib targets the Mitogen-activated protein kinase (MAPK)/extracellular regulated protein kinases (ERK) signaling pathway, also known as the RAS/RAF/MEK/ERK signaling pathway, by inhibiting the MEK1/2 proteins . This pathway is involved in cell proliferation, differentiation, apoptosis, and tumor metastasis . By inhibiting this pathway, Tunlametinib can prevent the growth and spread of cancer cells .

Future Directions

Tunlametinib has been approved by the China National Medical Products Administration (NMPA) for the treatment of patients with NRAS mutated advanced melanoma who were previously treated with PD-1/PD-L1 . KeChow Pharma, the company developing Tunlametinib, plans to evaluate it as a monotherapy and in combination with other standard of care therapies to treat multiple cancers including melanoma, neurofibromatosis type 1–related plexiform neurofibromas, colorectal cancer, and non-small cell lung cancer in China .

properties

CAS RN |

1801756-06-8 |

|---|---|

Product Name |

Tunlametinib |

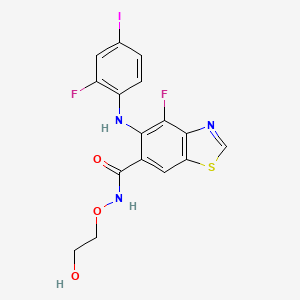

Molecular Formula |

C16H12F2IN3O3S |

Molecular Weight |

491.3 g/mol |

IUPAC Name |

4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C16H12F2IN3O3S/c17-10-5-8(19)1-2-11(10)21-14-9(16(24)22-25-4-3-23)6-12-15(13(14)18)20-7-26-12/h1-2,5-7,21,23H,3-4H2,(H,22,24) |

InChI Key |

UFZJUVFSSINETF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C3=C(C=C2C(=O)NOCCO)SC=N3)F |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C3=C(C=C2C(=O)NOCCO)SC=N3)F |

Origin of Product |

United States |

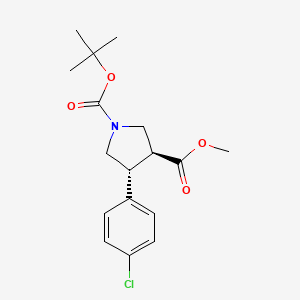

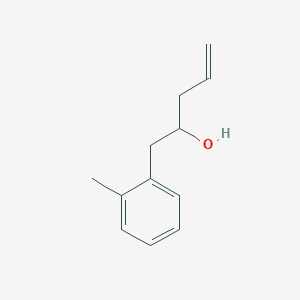

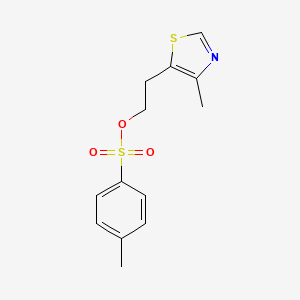

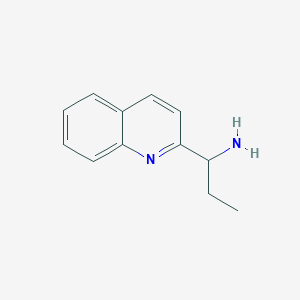

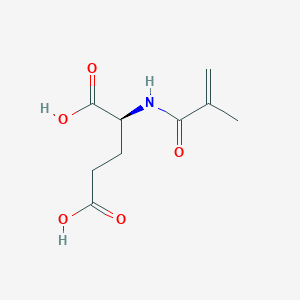

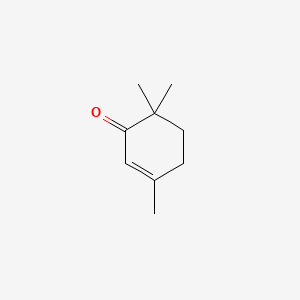

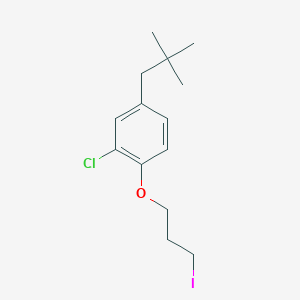

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

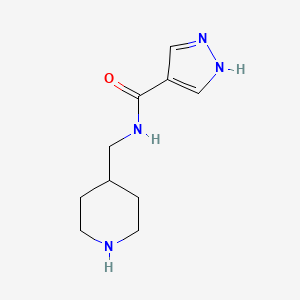

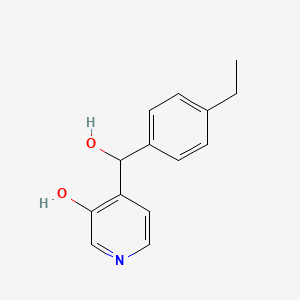

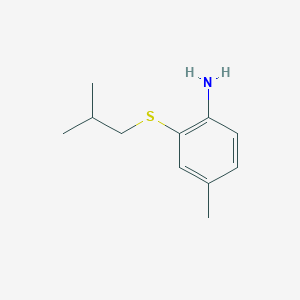

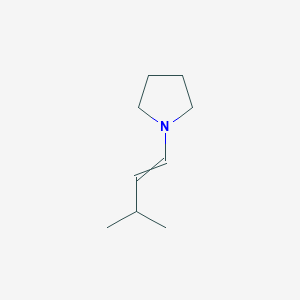

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [(1H-1,2,4-triazol-1-yl)methyl]phosphonate](/img/structure/B8682157.png)

![4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile](/img/structure/B8682170.png)

![N-(2,6-dimethylphenyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B8682220.png)